molecular formula C21H23ClN2O B2525434 N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride CAS No. 2445794-09-0

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride

Cat. No.: B2525434
CAS No.: 2445794-09-0
M. Wt: 354.88
InChI Key: RVLYWOXICQVAIY-UHFFFAOYSA-N
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Description

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride typically involves multiple steps. One common method involves the reaction of 4-(1-Aminoethyl)benzyl chloride with 2-naphthylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield imines, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide;hydrochloride
  • N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide

Uniqueness

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-(1-aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O.ClH/c1-15(22)18-9-6-16(7-10-18)14-23-21(24)13-17-8-11-19-4-2-3-5-20(19)12-17;/h2-12,15H,13-14,22H2,1H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLYWOXICQVAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CNC(=O)CC2=CC3=CC=CC=C3C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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